2-[2-Hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile
Description
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Properties
IUPAC Name |
2-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13-14(2)21-23(19(25)18(13)9-20)12-17(24)11-22-8-7-15-5-3-4-6-16(15)10-22/h3-6,17,24H,7-8,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXANCRCUGNCIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N=C1C)CC(CN2CCC3=CC=CC=C3C2)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-Hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 320.41 g/mol. The structure features a dihydropyridazine core linked to a tetrahydroisoquinoline moiety, which is known for its diverse biological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.41 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The tetrahydroisoquinoline structure is known to interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction may contribute to its neuropharmacological effects.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways related to neurodegenerative diseases. For instance, it may act as an inhibitor of monoamine oxidase (MAO), which plays a crucial role in the degradation of neurotransmitters.
- Antioxidant Activity : The presence of hydroxyl groups in the structure indicates potential antioxidant properties. This could mitigate oxidative stress in neuronal cells.
Biological Activity and Therapeutic Potential
Research has indicated various biological activities associated with this compound:
Neuroprotective Effects
Studies have demonstrated that this compound exhibits neuroprotective properties in models of neurodegeneration. It has been shown to reduce neuronal cell death induced by oxidative stress and excitotoxicity.
Antidepressant-Like Effects
In animal models, the compound has displayed antidepressant-like effects through behavioral assays such as the forced swim test and tail suspension test. These results suggest that it may enhance serotonergic and dopaminergic signaling pathways.
Anticancer Activity
Preliminary studies have indicated that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The exact mechanism remains under investigation but may involve the modulation of cell cycle regulators.
Case Studies
- Neuroprotection in Parkinson's Disease Models : A study conducted on mice treated with neurotoxic agents showed that administration of this compound significantly preserved dopaminergic neurons compared to control groups. This suggests its potential utility in treating Parkinson's disease.
- Behavioral Studies in Depression Models : In a controlled study using rats subjected to chronic mild stress, those treated with the compound exhibited significant improvements in depressive-like behaviors compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
